molecular formula C15H8ClNO4 B13522952 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 63591-89-9

2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13522952
CAS No.: 63591-89-9
M. Wt: 301.68 g/mol
InChI Key: ZIBXHQBHUBKJGH-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It is an organic compound that features a phthalimide core with a 4-chlorobenzoyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the acylation of phthalimide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, followed by purification through techniques like flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobenzoyl group.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation, but general oxidizing agents like potassium permanganate or reducing agents like sodium borohydride could be used.

Major Products Formed

    Substitution Reactions: Products would include derivatives with the nucleophile replacing the 4-chlorobenzoyl group.

    Hydrolysis: The major products would be 4-chlorobenzoic acid and phthalimide.

    Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The core structure of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is similar to phthalimide, which is widely used in organic synthesis.

    4-Chlorobenzoic Acid Derivatives: Compounds with the 4-chlorobenzoyl group share similarities in terms of reactivity and applications.

Uniqueness

This compound is unique due to the combination of the phthalimide core and the 4-chlorobenzoyl ester group.

Properties

CAS No.

63591-89-9

Molecular Formula

C15H8ClNO4

Molecular Weight

301.68 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-chlorobenzoate

InChI

InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H

InChI Key

ZIBXHQBHUBKJGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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